2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure comprising multiple triazole rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-anilino-2-oxoethyl sulfanyl derivatives and triazole rings. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents like DMF or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-(3-trifluoromethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-(3-trifluoromethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C33H28N8O2S2 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
2-[[5-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C33H28N8O2S2/c42-30(34-24-13-5-1-6-14-24)22-44-32-38-36-28(40(32)26-17-9-3-10-18-26)21-29-37-39-33(41(29)27-19-11-4-12-20-27)45-23-31(43)35-25-15-7-2-8-16-25/h1-20H,21-23H2,(H,34,42)(H,35,43) |
InChI Key |
CNXYTMLHMMKCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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